molecular formula C5H11NO2 B12092013 3,4-Pyrrolidinediol, 2-methyl-, (2S,3S,4S)- CAS No. 162600-04-6

3,4-Pyrrolidinediol, 2-methyl-, (2S,3S,4S)-

Katalognummer: B12092013
CAS-Nummer: 162600-04-6
Molekulargewicht: 117.15 g/mol
InChI-Schlüssel: MUXHUWTVFOHVKD-YUPRTTJUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Pyrrolidinediol, 2-methyl-, (2S,3S,4S)- is a chiral compound with the molecular formula C5H11NO2. This compound is characterized by its pyrrolidine ring structure, which is a five-membered ring containing one nitrogen atom and two hydroxyl groups at the 3 and 4 positions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Pyrrolidinediol, 2-methyl-, (2S,3S,4S)- can be achieved through several synthetic routes. One common method involves the reduction of a suitable precursor, such as a pyrrolidinone derivative, using reducing agents like sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the stereochemistry of the product .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation or enzymatic reduction. These methods offer higher yields and better control over the stereochemistry of the final product. The choice of method depends on factors like cost, availability of reagents, and desired purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Pyrrolidinediol, 2-methyl-, (2S,3S,4S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can produce halogenated derivatives .

Wissenschaftliche Forschungsanwendungen

3,4-Pyrrolidinediol, 2-methyl-, (2S,3S,4S)- has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3,4-Pyrrolidinediol, 2-methyl-, (2S,3S,4S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The hydroxyl groups and the nitrogen atom in the pyrrolidine ring are key functional groups that participate in hydrogen bonding and other interactions with target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,4-Pyrrolidinediol, 2-methyl-, (2S,3S,4S)- is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral centers make it a valuable compound for studying stereochemical effects in various reactions and interactions .

Eigenschaften

CAS-Nummer

162600-04-6

Molekularformel

C5H11NO2

Molekulargewicht

117.15 g/mol

IUPAC-Name

(2S,3S,4S)-2-methylpyrrolidine-3,4-diol

InChI

InChI=1S/C5H11NO2/c1-3-5(8)4(7)2-6-3/h3-8H,2H2,1H3/t3-,4-,5-/m0/s1

InChI-Schlüssel

MUXHUWTVFOHVKD-YUPRTTJUSA-N

Isomerische SMILES

C[C@H]1[C@@H]([C@H](CN1)O)O

Kanonische SMILES

CC1C(C(CN1)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.